molecular formula C18H16ClN3O3S B2873859 N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034394-05-1

N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No. B2873859
CAS RN: 2034394-05-1
M. Wt: 389.85
InChI Key: VUWDYTXEGQCQMK-UHFFFAOYSA-N
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Description

“N-([2,4’-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide” is a complex organic compound. The compound contains a bipyridine moiety, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water .

Scientific Research Applications

Synthesis and Biological Activities

N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide and its derivatives have been explored for their potential in various scientific research areas, particularly focusing on their synthesis, structural properties, and biological activities. The synthesis of novel chiral and achiral sulfonamides incorporating oxadiazole moieties, including structures related to N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide, has demonstrated significant antifungal and anti-HIV activities. This highlights the compound's relevance in the development of new therapeutic agents (Zareef et al., 2007).

Anticancer and DNA Interaction Studies

Research has also delved into the anticancer potential of sulfonamide derivatives, emphasizing their interactions with DNA and their ability to induce apoptosis and autophagy pathways. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleavage capabilities, showcasing their genotoxicity and anticancer activities (González-Álvarez et al., 2013). Such findings underscore the importance of these compounds in cancer research, particularly in understanding the mechanisms of action and potential therapeutic applications.

Chemical Reactions and Synthesis Applications

Furthermore, the use of related sulfonamides in various chemical reactions and synthesis processes has been documented. For instance, N-chloro-N-methoxybenzenesulfonamide has been identified as a versatile chlorinating reagent, capable of chlorinating a wide range of organic compounds, which is crucial for the development of synthetic methodologies (Pu et al., 2016).

Molecular Structure and Design

The study of sulfonamide derivatives extends to the exploration of their molecular structures, which has implications for the design of new molecules with enhanced biological or chemical properties. Research into the structural characterization of these compounds, including their X-ray crystallography and spectroscopic analyses, provides valuable insights into their potential applications (Garnovskii et al., 2020).

properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-25-18-3-2-15(11-16(18)19)26(23,24)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDYTXEGQCQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

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